molecular formula C11H15NOS B1680359 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine CAS No. 927871-76-9

2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine

Cat. No. B1680359
M. Wt: 209.31 g/mol
InChI Key: BGVCEGVSQDOGSB-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine” is a chemical compound with the molecular formula C11H15NOS . It is also known by other names such as S107 and has a CAS number of 927871-76-9 . The compound has a molecular weight of 209.31 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a benzothiazepine ring. The IUPAC name for the compound is 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.31 g/mol . It has an XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 1 rotatable bond .

Scientific Research Applications

Chemical Transformations and Synthesis

Researchers have explored the chemical transformations of tetrahydro-1,4-benzothiazepines. Voskressensky et al. (2013) demonstrated that 2,3,4,5-tetrahydro-1,4-benzoxazepines, closely related to tetrahydro-1,4-benzothiazepines, are cleaved at the N–C(5) bond under the action of activated alkynes in methanol. This leads to the formation of o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl(aminoethyl) ethers. The cleavage rate is influenced by electronic effects of substituents at the C-5 atom. Additionally, this study achieved thiazepine ring expansion in tetrahydro-1,4-benzothiazepine for the first time, using reaction with methyl propiolate to yield a benzothiazonine (Voskressensky et al., 2013).

Katritzky et al. (2002) discussed a novel dilithiation approach to synthesize 3,4-dihydro-2H-1,3-benzothiazines, 3,4-dihydro-2H-1,3-benzoxazines, and 2,3,4,5-tetrahydro-1,3-benzothiazepines. This involved directed ortho-lithiation of thiophenols and phenols and side-chain lithiation of substituted thiophenols, reacting with N,N-bis[(benzotriazol-1-yl)methyl]amines as 1,3-biselectrophile synthons (Katritzky et al., 2002).

Pharmacological Research

In the field of pharmacology, Ueyama et al. (1996) studied a series of 2,3,4,5-tetrahydro-1,5-benzothiazepine compounds, examining their intracellular calcium inhibitory effects. This involved using methoxamine- or caffeine-induced contraction of isolated rabbit arteries. Their research suggested that certain derivatives of tetrahydro-1,5-benzothiazepine showed potent inhibitory action on intracellular calcium release (Ueyama et al., 1996).

Crystal and Molecular Structure Analysis

The study of the crystal and molecular structure of tetrahydro-1,4-benzothiazepine derivatives has also been a subject of interest. Kumaradhas et al. (2007) synthesized cis-(+)-3-Acetoxy-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-1-oxide and determined its crystal structure at room temperature. This compound exhibits a distorted seven-membered ring showing a twist boat conformation and forms strong hydrogen bonds in its molecular packing, highlighting the stability and structural intricacies of these compounds (Kumaradhas et al., 2007).

Organocatalytic Asymmetric Synthesis

Corti et al. (2017) presented the first enantioenriched synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines, which are significant in medicinal chemistry. Their approach involved a catalytic asymmetric sulfa-Michael addition of 2-aminothiophenols to trans-chalcones, followed by intramolecular reductive amination. This study addresses the challenges in the synthesis of these compounds and achieves moderate to good yields and enantioselectivities, contributing to the development of organocatalytic methods in medicinal chemistry (Corti et al., 2017).

Antibacterial Properties

Bairwa and Sharma (2016) explored the synthesis and antibacterial evaluation of 1,5-benzothiazepine derivatives, including those related to 2,3,4,5-tetrahydro-1,5-benzothiazepines. Their research emphasizes the significance of the 1,5-benzothiazepine moiety in pharmaceutical chemistry, motivating the synthesis of new derivatives and assessing their structural and antibacterial properties (Bairwa & Sharma, 2016).

properties

IUPAC Name

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCEGVSQDOGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC2=C(C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647214
Record name 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine

CAS RN

927871-76-9
Record name 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927871-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Mei, L Xu, HH Kramer, GH Tomberlin, C Townsend… - Biophysical …, 2013 - cell.com
Activation of the skeletal muscle ryanodine receptor (RyR1) complex results in the rapid release of Ca 2+ from the sarcoplasmic reticulum and muscle contraction. Dissociation of the …
Number of citations: 41 www.cell.com
T Girgenrath, B Svensson, F Nitu, RL Cornea… - Biophysical …, 2013 - cell.com
The type 1 ryanodine receptor (RyR1) is an intracellular calcium channel that plays an integral role in skeletal muscle excitation-contraction coupling. The functional properties of this …
Number of citations: 3 www.cell.com
E Galfrè, E Venturi, SJ Pitt, S Bellamy, RB Sessions… - Biophysical …, 2013 - cell.com
We have recently demonstrated, both at the single-channel level and in isolated cardiac cells (Galfre et al.,(2011) PLoS ONE, 7, Issue 2, e31956), that the cardiac RyR (RyR2) is …
Number of citations: 1 www.cell.com
TWE Steele, E Leal-Pinto, P Castro-Hartmann… - Biophysical …, 2013 - cell.com
The ryanodine receptor (RyR) is an intracellular ion channel with an important role in depolarization-induced Ca 2+ release in excitable cells. For the skeletal muscle isoform RyR1, the …
Number of citations: 3 www.cell.com
R Lopez, M Vukcevic, F Zorzato, S Treves - Biophysical Journal, 2013 - cell.com
Using an animal model knocked in for the RYR1Y522S mutation we observed that bleeding times were increased by more than two fold in heterozygous mice compared to their wild …
Number of citations: 4 www.cell.com
NL Thomas, AJ Williams - Wiley Interdisciplinary Reviews …, 2012 - Wiley Online Library
Ryanodine receptors (RyR) are cation‐selective, ligand‐modulated, ion channels that provide a pathway for the regulated release of Ca 2+ from intracellular reticular storage organelles …
Number of citations: 36 onlinelibrary.wiley.com
L Blayney, M Nomikos, L D'Cruz, E McDonald… - Biophysical …, 2013 - cell.com
442a Tuesday, February 5, 2013 evidence for protein conformational changes upon ATP or caffeine binding. We observed a similar binding affinity of the expressed RyR2 central …
Number of citations: 4 www.cell.com
G Keilhoff, J Pinkernelle, H Fansa - Tissue and Cell, 2021 - Elsevier
Calcium homeostasis is essential for neuronal cell survival/differentiation. Imbalance of the Ca 2+ homeostasis due to excessive Ca 2+ overload is essential for spinal cord injury (SCI). …
Number of citations: 3 www.sciencedirect.com
TWE Steele, E Leal-Pinto, P Castro-Hartmann… - core.ac.uk
Effect of FKBP12 in the Conformational Dynamics of RyR1 Page 1 evidence for protein conformational changes upon ATP or caffeine binding. We observed a similar binding affinity of …
Number of citations: 2 core.ac.uk
R Leone, KJ Jensen, C Abijay, T Dolmetsch… - Journal of Translational …, 2017 - Springer
Conclusions The USAISR Summer Internship Program provided a unique opportunity for students to access the specialized resources of a military research facility, receive mentorship …
Number of citations: 5 link.springer.com

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